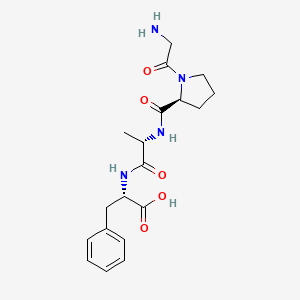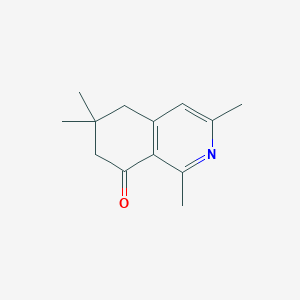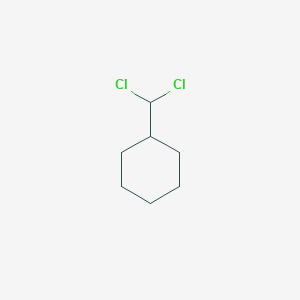
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethylquinoline-5,8-dione, which is then reacted with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the core aromatic system.
2-(Ethylamino)ethanol: Shares the diethylaminoethyl group but lacks the quinoline core.
N-Ethyldiethanolamine: Contains the diethylaminoethyl group but with different functional groups attached.
Uniqueness
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is unique due to its specific quinoline core structure combined with diethylamino and dimethyl substitutions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52824-11-0 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |
Clé InChI |
OAQWARLDEVXELQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)


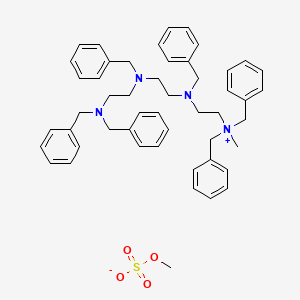
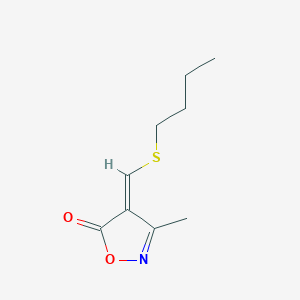


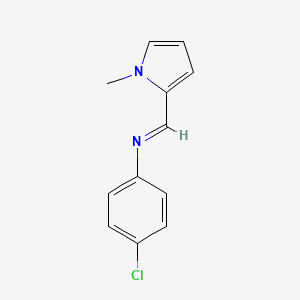
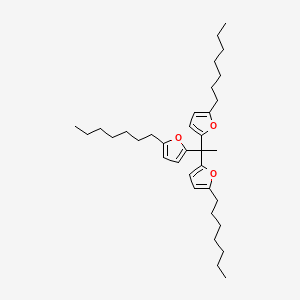
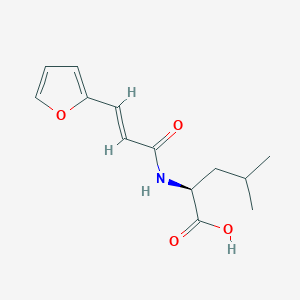
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
